Product packaging for cis-3-Hexenyl 2-octynoate(Cat. No.:CAS No. 68698-58-8)

cis-3-Hexenyl 2-octynoate

Cat. No.: B1336725
CAS No.: 68698-58-8
M. Wt: 222.32 g/mol
InChI Key: ANJQMBWSXVCLTG-VURMDHGXSA-N
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Description

Cis-3-Hexenyl 2-octynoate, with the molecular formula C14H22O2, is an ester recognized for its unique chemical structure and properties. scbt.com It is formally known as 2-Octynoic Acid cis-3-Hexen-1-yl Ester. scbt.com At a molecular level, it is characterized by the presence of a cis-configured double bond in the hexenyl portion and a triple bond in the octynoate chain, features that contribute to its distinct reactivity and sensory profile.

PropertyValue
Molecular Formula C14H22O2
Molecular Weight 222.33 g/mol
CAS Number 68698-58-8
Alternate Name 2-Octynoic Acid cis-3-Hexen-1-yl Ester
This table is interactive. Click on the headers to sort.
Data sourced from Santa Cruz Biotechnology. scbt.com

This compound is a member of the broader family of Green Leaf Volatiles (GLVs). GLVs are a group of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, that are released by plants upon tissue damage. researchgate.net These compounds are responsible for the characteristic "green" or "grassy" odor of freshly cut grass and leaves. wikipedia.org

The biosynthesis of GLVs is initiated by the disruption of plant cells, which triggers the oxylipin pathway. researchgate.net This pathway involves the enzymatic oxidation of fatty acids, such as linolenic acid, leading to the formation of C6 aldehydes like cis-3-hexenal. researchgate.netgoogle.com These aldehydes can then be further converted to alcohols, such as cis-3-hexen-1-ol (B126655) (also known as leaf alcohol), and subsequently esterified to form various hexenyl esters. wikipedia.orggoogle.com

Within this context, this compound represents a specific ester derivative. While the more common GLVs like cis-3-hexenyl acetate (B1210297) are known to be directly involved in plant defense signaling, attracting natural enemies of herbivores and priming defenses in neighboring plants, the specific ecological role of this compound is a subject of ongoing research. nih.govthefrostlab.com The structural complexity of the 2-octynoate portion suggests a more specialized function compared to simpler acetate or butyrate (B1204436) esters.

Research into hexenyl esters has a rich history, initially driven by the flavor and fragrance industry's interest in capturing the essence of green notes. Early research focused on the identification and synthesis of key compounds like cis-3-hexen-1-ol and its acetate ester. wikipedia.org Over the years, the scope of research has expanded significantly.

In the mid-20th century, advancements in analytical techniques like gas chromatography allowed for the detailed analysis of the volatile profiles of various plants, leading to the discovery of a wide array of hexenyl esters. This period laid the groundwork for understanding the chemical diversity within GLVs.

More recently, research has shifted towards understanding the biological and ecological roles of these compounds. Studies have demonstrated the involvement of hexenyl esters in plant-insect interactions, plant-plant communication, and as antifungal agents. researchgate.netnih.gov A 2024 study, for instance, investigated the gas-phase reaction rate coefficients of several cis-3-hexenyl esters with OH radicals, providing valuable data for atmospheric chemistry models. acs.orgnih.gov The synthesis of various hexenyl esters, including benzoates and salicylates, has also been a focus, expanding the palette of available fragrance and flavor ingredients. chemicalbook.comforeverest.net

The study of this compound and related hexenyl esters holds significance across multiple scientific disciplines:

Agriculture: The potential for GLVs to act as plant defense elicitors is a key area of research. By understanding how compounds like this compound might influence plant defense mechanisms, researchers hope to develop novel and sustainable methods for pest control. The application of synthetic GLVs to prime plant defenses is an active field of study. thefrostlab.com

Perfumery and Food Science: The unique organoleptic properties of hexenyl esters make them valuable components in the creation of fragrances and flavors. sigmaaldrich.comfirmenich.com The "green, fruity, and waxy" notes of compounds like cis-3-hexenyl hexanoate (B1226103) contribute to the realistic portrayal of fruit and plant aromas. sigmaaldrich.comventos.com The development of efficient synthetic routes to these esters is crucial for their commercial availability.

Chemical Ecology: Research into the role of GLVs in mediating interactions between organisms is a cornerstone of chemical ecology. Understanding the specific signals conveyed by different hexenyl esters, including the less common ones like this compound, can provide insights into the intricate chemical language of ecosystems.

Atmospheric Chemistry: As volatile organic compounds, GLVs contribute to atmospheric chemistry. Studies on their reaction kinetics, such as their reactions with hydroxyl radicals, are important for understanding their atmospheric lifetimes and their impact on air quality. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B1336725 cis-3-Hexenyl 2-octynoate CAS No. 68698-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-hex-3-enyl] oct-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQMBWSXVCLTG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887485
Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68698-58-8
Record name (3Z)-3-Hexen-1-yl 2-octynoate
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Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
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Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
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Record name (Z)-3-hexenyl oct-2-ynoate
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Advanced Synthetic Methodologies and Catalysis

Chemo-synthetic Pathways for cis-3-Hexenyl 2-Octynoate

The creation of this compound through chemical methods primarily relies on well-established esterification and transesterification reactions. Research in this area focuses on optimizing reaction conditions and developing novel catalytic systems to enhance yield and purity.

Esterification Reactions and Optimizations

Direct esterification is a fundamental method for synthesizing this compound. This reaction involves the condensation of cis-3-hexen-1-ol (B126655) with 2-octynoic acid, typically in the presence of an acid catalyst to accelerate the reaction rate.

The process is reversible, and to drive the reaction toward the product side, the removal of water, a byproduct, is essential. This is often achieved using a Dean-Stark apparatus during reflux. Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The optimization of this process involves manipulating several parameters, such as the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For instance, using an excess of the alcohol or acid can shift the equilibrium to favor ester formation, though this may complicate purification.

Table 1: Typical Parameters for Direct Esterification

ParameterTypical Range/ConditionPurpose
Reactantscis-3-hexen-1-ol, 2-octynoic acidAlcohol and carboxylic acid precursors
CatalystSulfuric acid, p-Toluenesulfonic acidProtonates the carbonyl oxygen of the acid, making it more electrophilic
SolventToluene, Hexane (B92381)Azeotropically removes water to drive the reaction forward
TemperatureReflux (boiling point of the solvent)Provides energy to overcome the activation barrier
ApparatusDean-Stark trapCollects water byproduct, shifting equilibrium

Transesterification Processes from Precursors

Transesterification offers an alternative route that can sometimes provide higher yields and milder reaction conditions. This process involves reacting cis-3-hexen-1-ol with a pre-existing, simpler ester of 2-octynoic acid, such as methyl 2-octynoate or ethyl 2-octynoate. The reaction is an equilibrium process where the alkoxy group of the starting ester is exchanged with the cis-3-hexenyl group.

This method is commonly employed for producing various cis-3-hexenyl esters, including benzoates and salicylates. foreverest.net A key advantage is that the byproduct is a low-boiling-point alcohol (e.g., methanol (B129727) or ethanol), which can be more easily removed by distillation than water, effectively driving the reaction to completion. The reaction can be catalyzed by either acids or bases.

Novel Catalyst Systems in Hexenyl Ester Synthesis

While traditional acid catalysts are effective, they can lead to side reactions, such as dehydration of the alcohol or isomerization of the double bond in the cis-3-hexenyl moiety. To overcome these limitations, research has explored novel catalyst systems. These include:

Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, and ion-exchange resins are being investigated. They offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for reuse, aligning with the principles of green chemistry.

Homogeneous Ruthenium Complexes: Specific transition metal complexes, such as those involving ruthenium, have been shown to be effective for the stereoselective hydrogenation of precursors to obtain cis-alkenes, which are crucial intermediates for fragrances. google.com

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts. sioc-journal.cn They are noted for their low vapor pressure and thermal stability, offering a unique reaction environment that can enhance selectivity and reaction rates in ester synthesis.

Biocatalytic and Chemoenzymatic Synthesis

The demand for "natural" flavor and fragrance compounds has propelled the development of biocatalytic methods, which utilize enzymes as catalysts. These processes are highly specific, operate under mild conditions, and are considered environmentally benign. nih.gov

Enzyme Discovery and Characterization for Ester Production

Enzymes, particularly lipases and esterases, are widely used for the synthesis of esters. mdpi.com Lipases (EC 3.1.1.3) are especially valuable as they can catalyze esterification, transesterification, and other related reactions, often with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov

The synthesis of this compound via biocatalysis would involve screening for enzymes that efficiently accept both cis-3-hexen-1-ol and 2-octynoic acid (or its simple ester) as substrates. Lipases are known to catalyze reactions involving alkynes, making them suitable candidates for this specific synthesis. utupub.fi Prominent microbial sources for commercially available lipases include Candida, Pseudomonas, and Thermomyces. nih.govmdpi.com For example, Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is well-known for its broad substrate specificity and high efficiency in various organic solvents, making it a prime candidate for this type of synthesis.

Table 2: Common Lipases Used in Biocatalytic Ester Synthesis

EnzymeMicrobial SourceKey Characteristics
Lipase B (CALB)Candida antarcticaHigh stability, broad substrate specificity, widely used commercially (e.g., Novozym 435). mdpi.com
LipaseThermomyces lanuginosusThermostable, often used in immobilized form (e.g., Lipozyme TL IM). mdpi.com
LipaseCandida rugosaEffective in microemulsion-based organogels, used for flavor ester synthesis. nih.gov
LipasePseudomonas cepaciaKnown for high enantioselectivity in resolving racemic mixtures. mdpi.com

Immobilization Strategies for Biocatalysts

While free enzymes can be used, their recovery and reuse are often impractical and costly. Immobilization, the process of confining enzyme molecules to a solid support, addresses this challenge by enhancing enzyme stability and simplifying separation from the product stream. mdpi.com Several strategies are employed:

Adsorption: This method relies on weak physical interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the surface of a support. Hydrophobic supports are particularly effective for lipase immobilization through a mechanism known as interfacial activation. mdpi.com

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and a functionalized support material. This method provides a very stable attachment, minimizing enzyme leaching.

Entrapment: The enzyme is physically trapped within the porous matrix of a support material, such as a polymer gel or fiber. nih.gov This method is gentle and can protect the enzyme from the bulk reaction environment.

Cross-Linking: Enzymes can be cross-linked to each other to form aggregates (CLEAs) or attached to a support and then cross-linked for enhanced stability.

The choice of support material is critical and can range from natural polymers (e.g., alginate, chitosan) to synthetic resins (e.g., acrylic polymers) and inorganic materials (e.g., silica, magnetic nanoparticles, metal-organic frameworks). mdpi.com Immobilized enzymes are well-suited for use in various reactor configurations, including packed-bed or rotating bed reactors, enabling continuous production processes. youtube.com

Table 3: Comparison of Enzyme Immobilization Strategies

StrategyDescriptionAdvantagesDisadvantages
AdsorptionEnzyme binds to support via non-covalent forces.Simple, mild conditions, often reversible. mdpi.comEnzyme can leach from the support.
Covalent BondingEnzyme is chemically bonded to the support.Strong attachment, high stability.Can lead to loss of enzyme activity if active site is involved.
EntrapmentEnzyme is physically confined within a porous matrix. nih.govProtects enzyme, generally applicable.Mass transfer limitations for substrates and products.
Cross-Linking (CLEAs)Enzymes are linked together to form insoluble aggregates.High enzyme loading, no support cost.Can be mechanically fragile.

Process Optimization via Experimental Design (e.g., Box-Behnken Design)

In a representative study on the lipase-catalyzed synthesis of cis-3-hexen-1-yl acetate (B1210297), a Box-Behnken design was employed to optimize parameters such as reaction time, temperature, enzyme amount, and substrate molar ratio. researchgate.net This statistical approach allows for the development of a polynomial equation that models the reaction, enabling the prediction of optimal conditions for maximizing the conversion to the desired ester. mdpi.com

Table 1: Representative Factors and Levels for a Box-Behnken Design in Fragrance Ester Synthesis

FactorUnitsLevel 1Level 2Level 3
Temperature°C304560
Substrate Molar Ratio (Acid:Alcohol)-1:11:21:3
Enzyme Concentration% (w/w)135
Reaction Timehours61218

Table 2: Illustrative Experimental Design and Response for Ester Synthesis Optimization

RunTemperature (°C)Substrate Molar RatioEnzyme Conc. (%)Reaction Time (h)Conversion (%)
1301:131265
2601:131285
3301:331275
4601:331292
5451:21670
6451:25688
7451:211880
8451:251895
9301:211268
10601:211282
11301:251280
12601:251294
13451:13678
14451:33685
15451:131882
16451:331890
17451:231289

Note: The data in this table is illustrative and based on typical results for fragrance ester synthesis optimization. It does not represent actual experimental data for this compound.

Through analysis of such data, response surface methodology (RSM) can be used to visualize the relationship between the variables and the reaction outcome, allowing for the precise determination of the optimal conditions for the highest yield.

Green Chemistry Principles in Compound Synthesis

The synthesis of this compound can be approached with a strong emphasis on the principles of green chemistry to minimize environmental impact and enhance sustainability.

Key green chemistry considerations include:

Use of Renewable Feedstocks: The precursor, cis-3-hexenol, is a "green leaf volatile" and can be derived from plant sources. foreverest.net The development of biosynthetic pathways for both cis-3-hexenol and 2-octynoic acid from renewable resources is a key area of green chemistry research.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances is preferable to stoichiometric quantities. Both heterogeneous acid catalysts and enzymes are examples of this principle. researchgate.netnih.gov Recyclable catalysts, such as solid acid catalysts or immobilized enzymes, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Use of Safer Solvents and Reaction Conditions: Enzymatic reactions often proceed under mild conditions of temperature and pressure and can frequently be carried out in greener solvents or even in solvent-free systems. rsc.org This reduces the reliance on volatile organic compounds (VOCs) that are often used in traditional chemical synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Esterification reactions are inherently atom-economical, with water being the only major byproduct.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic catalysis, reduces energy consumption. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Biosynthesis and Natural Occurrence in Biological Systems

Distribution and Identification in Plant Metabolomes

While cis-3-Hexenyl 2-octynoate itself has not been documented as a component of plant metabolomes, its alcohol precursor, cis-3-hexenol, is a ubiquitous volatile organic compound (VOC) found throughout the plant kingdom.

The cis-3-hexenyl moiety, primarily in the form of cis-3-hexenol and its esters like cis-3-hexenyl acetate (B1210297), is a key contributor to the characteristic "green" aroma of many fruits and freshly cut leaves. sinofoodsupply.comnih.gov This "green leaf volatile" (GLV) is responsible for the fresh, grassy notes in a wide variety of plant tissues. Its presence is crucial to the sensory profile of many fruits, and a deficiency in its precursor, linolenic acid, has been linked to a lack of these characteristic green notes in certain apple cultivars. nih.gov

Below is an interactive table detailing some of the fruits and plants where the cis-3-hexenyl moiety has been identified.

Plant/FruitCommon NameMoiety Form
Malus domesticaApplecis-3-Hexenyl acetate, cis-3-Hexenol
Vitis viniferaGrapecis-3-Hexenol
Fragaria × ananassaStrawberrycis-3-Hexenol
Camellia sinensisTeacis-3-Hexenol
Solanum lycopersicumTomatocis-3-Hexenol
Mentha arvensisMintcis-3-Hexenol
Phaseolus vulgarisBeancis-3-Hexenol

VOC profiling studies frequently identify cis-3-hexenol and its derivatives as significant components of the plant volatilome, especially in response to tissue damage. mdpi.comoup.com These compounds are released almost immediately upon mechanical wounding or herbivore attack and play a role in plant defense signaling. researchgate.net As airborne signals, they can prime the defenses of neighboring plants. mdpi.com The emission of these C6 volatiles is a hallmark of the lipoxygenase (LOX) pathway activation in plants. uliege.be

Elucidation of Biosynthetic Pathways

Given that this compound is a synthetic compound, a complete biosynthetic pathway for the ester itself within a single biological system has not been elucidated. However, the pathways for its precursors are well-established.

The biosynthesis of the two precursors, cis-3-hexenol and 2-octynoic acid, occurs through distinct metabolic routes. The formation of cis-3-hexenol is a well-characterized branch of the oxylipin pathway, which is involved in plant defense and signaling. Metabolic flux analysis of this pathway shows a rapid conversion of linolenic acid into C6 volatiles upon tissue damage.

The biosynthesis of acetylenic fatty acids like 2-octynoic acid is less direct. These compounds are considered specialized metabolites derived from common fatty acids. nih.gov Their formation involves desaturase-like enzymes that introduce triple bonds into the fatty acid chain, a process that typically occurs in the endoplasmic reticulum. nih.govresearchgate.netdtu.dk

The biosynthesis of the cis-3-hexenyl moiety is a rapid, multi-step enzymatic process initiated by the release of fatty acids from plant cell membranes upon damage. foreverest.net The primary precursor is α-linolenic acid.

The key enzymatic steps are outlined in the table below:

StepEnzymeSubstrateProductCellular Location
1Lipoxygenase (LOX)α-Linolenic Acid13-Hydroperoxylinolenic AcidChloroplast
2Hydroperoxide Lyase (HPL)13-Hydroperoxylinolenic Acidcis-3-HexenalChloroplast
3Alcohol Dehydrogenase (ADH)cis-3-Hexenalcis-3-HexenolCytosol

This enzymatic cascade is responsible for the immediate burst of "green" odor associated with freshly cut grass or damaged leaves. oup.com The initial product, cis-3-hexenal, can be further converted to other C6 volatiles, but its reduction to cis-3-hexenol is a major pathway. researchgate.netnih.gov

Microbial Biotransformations and Metabolic Fate

As a synthetic compound, there is no known natural microbial metabolism of this compound. However, studies on related 2-alkynoic acids have provided insights into how microorganisms might interact with such structures. For instance, in Mycobacterium smegmatis, 2-hexadecynoic acid and 2-octadecynoic acid have been shown to inhibit mycolic acid biosynthesis, fatty acid biosynthesis, and fatty acid degradation. nih.gov The bacterium can transform these acids into metabolites that block these crucial pathways. nih.govresearchgate.net This suggests that if introduced into a microbial environment, the 2-octynoate portion of the ester could potentially interact with microbial fatty acid metabolism.

Role of Microorganisms in Compound Production and Degradation

No information available in the searched scientific literature.

Fermentation-Induced Changes in Metabolic Profiles

No information available in the searched scientific literature.

Chemical Ecology and Interspecies Interactions

Function as Herbivore-Induced Plant Volatiles (HIPVs)

When a plant is attacked by an herbivore, it releases a specific blend of airborne chemicals known as herbivore-induced plant volatiles (HIPVs). doi.org These volatiles serve as critical signals in the plant's defense strategy. doi.orguu.nl cis-3-Hexenyl acetate (B1210297) is a prominent HIPV released by a wide variety of plant species—including poplar, maize, tomato, lima bean, and pepper—immediately upon wounding or herbivore feeding. thefrostlab.comnih.gov This rapid emission acts as an early warning signal to the plant itself and to neighboring plants, indicating an imminent threat. thefrostlab.comdoi.org

Signaling Role in Plant Defense Mechanisms

cis-3-Hexenyl acetate functions as an airborne signal that can be perceived by undamaged parts of the same plant or by adjacent plants, triggering a state of readiness for an anticipated attack. thefrostlab.comnih.gov This "eavesdropping" allows recipient plants to fortify their defenses before they are actually damaged. nih.gov The detection of z3HAC as a wound signal is considered to have an adaptive benefit, as it allows for a faster and more robust defense response upon subsequent herbivory. nih.gov In sweet pepper plants, for example, exposure to z3HAC has been shown to upregulate genes associated with plant immune defense systems. frontiersin.org

Priming of Plant Defense Genes and Secondary Metabolites

One of the key functions of z3HAC is "priming," a process where exposure to the volatile sensitizes the plant to respond more strongly and quickly to a future attack. nih.govnih.gov Rather than directly activating a full-scale defense, which can be metabolically costly, priming prepares the plant's defensive machinery.

Studies have shown that exposure to z3HAC primes transcripts of genes that mediate both direct defenses and oxylipin signaling, a key pathway in plant defense. nih.gov For instance, in hybrid poplar saplings, pre-exposure to z3HAC led to a primed release of terpene volatiles following an attack by gypsy moth larvae. nih.gov Similarly, in wheat, pre-exposure to z3HAC primed the plants for enhanced defense against the fungal pathogen Fusarium graminearum. nih.gov This priming effect is not limited to above-ground tissues; research has even shown that exposing seeds to z3HAC can influence the growth of the resulting plant. biorxiv.org

Phytohormone Mediation in Defense Responses

The defense-priming effects of cis-3-hexenyl acetate are closely linked to the action of key phytohormones, particularly those in the jasmonate pathway. Research on hybrid poplar demonstrated that leaves exposed to z3HAC and subsequently fed upon by gypsy moths showed significantly higher concentrations of jasmonic acid (JA) and its precursor, linolenic acid, compared to control plants. nih.govforeverest.net Jasmonic acid is a central regulator of induced defenses against herbivores. oup.com By boosting JA levels upon attack, z3HAC ensures a more potent activation of defense responses. nih.govnih.gov This hormonal mediation is a critical link between the perception of the volatile signal and the downstream activation of defense-related genes and metabolic pathways. nih.govmdpi.com

Chemo-communication in Ecological Networks

cis-3-Hexenyl acetate is a vital component of the chemical language that governs interactions within ecosystems. It acts as an infochemical that influences the behavior of insects, thereby shaping the community structure around the plant. foreverest.netresearchgate.net

Plant-Insect Interactions

The release of z3HAC has a dual effect on insects: it can repel or deter herbivores while simultaneously attracting their natural enemies. This constitutes a sophisticated indirect defense mechanism. foreverest.netdoi.org

Attraction of Natural Enemies: Numerous studies have shown that z3HAC is a key attractant for parasitoids and predators of the herbivores attacking the plant. For example, the parasitoid wasp Aphidius colemani, a natural enemy of aphids, is attracted to the z3HAC released by aphid-infested plants. researchgate.net This attraction turns the plant into a beacon for "bodyguards" that can help eliminate the pests.

Repulsion and Deterrence of Herbivores: While attracting beneficial insects, z3HAC can also have negative effects on the herbivores themselves. In olfactometer studies with sweet pepper plants, exposure to certain blends containing hexenyl esters repelled the key pest Frankliniella occidentalis. frontiersin.org However, the effect can be species-specific; in alfalfa, z3HAC was found to be neither repellent nor attractive to honeybees. mdpi.com

Ecological Significance in Arboreal and Agricultural Ecosystems

The signaling functions of cis-3-hexenyl acetate have profound ecological importance in both natural and managed ecosystems.

Arboreal Ecosystems: In forests, the ability of trees like the hybrid poplar to use z3HAC as a long-distance signal allows for widespread defensive priming. nih.gov This plant-plant communication can prepare large sections of a forest canopy for an impending herbivore outbreak, potentially mitigating large-scale damage from pests like the gypsy moth. nih.govforeverest.net

Agricultural Ecosystems: The application of z3HAC in agriculture holds potential for sustainable pest management. doi.orguu.nl By priming crops for defense, it can enhance their resistance to pests and pathogens. nih.gov Field studies have shown that deploying synthetic HIPVs, including z3HAC, can increase the presence of parasitic wasps and reduce pest populations in Brassica crops. mdpi.com However, the effects can be complex and species-dependent. A common garden experiment revealed that z3HAC exposure reduced herbivory in lima beans but not in pepper plants, and it had contrasting effects on their growth and fruit production, highlighting a potential growth-defense tradeoff. thefrostlab.com

Research Findings on cis-3-Hexenyl Acetate (z3HAC) Effects

Plant SpeciesExperimental ContextKey FindingsReference
Hybrid Poplar (Populus sp.)Exposure to z3HAC, then gypsy moth feedingPrimed release of terpene volatiles; higher levels of jasmonic acid and linolenic acid post-herbivory. nih.gov
Wheat (Triticum aestivum)Priming with z3HAC, then fungal infectionEnhanced defense against Fusarium graminearum; boosted jasmonate-related defenses. nih.gov
Maize (Zea mays)Exposure to z3HAC and indoleSynergistic priming of defense genes and increased resistance to caterpillars. frontiersin.org
Lima Bean (Phaseolus lunatus)Field exposure to synthetic z3HACReduced natural herbivory; increased height, leaf, and flower production. thefrostlab.com
Pepper (Capsicum annuum)Field exposure to synthetic z3HACNo reduction in herbivory; reduced height, biomass, and fruit production. thefrostlab.com
Arabidopsis (Arabidopsis thaliana)Aphid infestationz3HAC identified as the predominant volatile that attracts the parasitoid wasp Aphidius colemani. researchgate.net

Atmospheric Chemistry and Environmental Dynamics

Gas-Phase Reactions and Atmospheric Degradation Kinetics

The primary removal pathways for cis-3-hexenyl esters in the troposphere are gas-phase reactions with ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). The presence of a carbon-carbon double bond in the hexenyl moiety makes these compounds particularly susceptible to attack by these oxidants.

The reaction with ozone, or ozonolysis, is a significant degradation pathway for unsaturated compounds like cis-3-hexenyl esters. The process begins with the addition of ozone to the C=C double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate (biradical). researchgate.net These Criegee intermediates are highly reactive and can undergo further reactions with other atmospheric species, such as water vapor or nitrogen oxides. researchgate.netsemanticscholar.org

CompoundRate Constant (k) in 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹
cis-3-Hexenyl formate (B1220265)4.06 ± 0.66
cis-3-Hexenyl acetate (B1210297)5.77 ± 0.70
cis-3-Hexenyl propionate7.62 ± 0.88
cis-3-Hexenyl butyrate (B1204436)12.34 ± 1.59

Table 1: Experimentally measured rate constants for the gas-phase reaction of ozone with various cis-3-hexenyl esters at 298 K. researchgate.net

The data indicates that the reactivity towards ozone increases with the size of the ester group. researchgate.net This trend suggests that the rate constant for cis-3-Hexenyl 2-octynoate would be comparable to or slightly higher than that of cis-3-hexenyl butyrate.

The hydroxyl (OH) radical is a highly reactive oxidant in the troposphere and plays a crucial role in the daytime degradation of many VOCs. The reaction of OH radicals with cis-3-hexenyl esters is expected to proceed rapidly, primarily through addition to the C=C double bond.

A recent study determined the gas-phase reaction rate coefficients for a series of seven cis-3-hexenyl esters with OH radicals at 298 K and atmospheric pressure. The results are summarized in the table below.

CompoundRate Constant (k) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
cis-3-Hexenyl formate (Z3HF)4.13 ± 0.45
cis-3-Hexenyl acetate (Z3HAc)4.19 ± 0.38
cis-3-Hexenyl isobutyrate (Z3HiB)4.84 ± 0.39
cis-3-Hexenyl 3-methylbutanoate (Z3H3MeB)5.39 ± 0.61
cis-3-Hexenyl hexanoate (B1226103) (Z3HH)7.00 ± 0.56
cis-3-Hexenyl cis-3-hexenoate (Z3HZ3H)10.58 ± 1.40
cis-3-Hexenyl benzoate (B1203000) (Z3HBz)3.41 ± 0.28

Table 2: Experimentally determined rate coefficients for the gas-phase reaction of OH radicals with various cis-3-hexenyl esters at 298 K. researchgate.netnih.gov

These newly determined rate coefficients provide valuable data for kinetic databases and aid in the development of structure-activity relationship (SAR) models for predicting the reactivity of other oxygenated VOCs. researchgate.netnih.gov Based on these findings, the atmospheric lifetime of these esters with respect to OH radicals is relatively short, indicating rapid degradation in the atmosphere. researchgate.net

Environmental factors, particularly relative humidity (RH), can influence the reaction pathways and products of atmospheric oxidation. For instance, in ozonolysis, the reaction of Criegee intermediates with water molecules becomes more significant at higher humidity levels. researchgate.net

Furthermore, relative humidity has been shown to affect the properties of secondary organic aerosols (SOA) formed from the oxidation of related green leaf volatiles (GLVs). A study on SOA from cis-3-hexenol found that particles formed under dry (10% RH) and wet (70% RH) conditions had the same bulk chemical properties (O:C ratio) but exhibited significantly different optical properties. nih.gov This difference was attributed to variations in the molecular-level composition of the SOA, highlighting the role of water in particle-phase reactions. nih.gov

Formation of Secondary Organic Aerosols (SOA) and New Particle Formation (NPF)

The oxidation of cis-3-hexenyl esters and other GLVs can lead to the formation of low-volatility products that partition into the aerosol phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA). nih.govsemanticscholar.org Atmospheric aerosols have significant impacts on Earth's radiative balance and climate by scattering and absorbing radiation and by acting as cloud condensation nuclei. nih.gov

Studies on the ozonolysis of cis-3-hexen-1-ol (B126655) and cis-3-hexenyl acetate in simulation chambers have demonstrated their potential as SOA precursors. semanticscholar.org The chemical composition of the resulting SOA often includes higher molecular weight oligomers formed through particle-phase reactions. semanticscholar.org For example, the SOA from cis-3-hexenyl acetate ozonolysis was found to contain dimer and trimer structures. semanticscholar.org However, the SOA yield from cis-3-hexenyl acetate is lower compared to cis-3-hexen-1-ol, which is attributed to the acetate group inhibiting oligomer formation. semanticscholar.org Despite this, given their global emission estimates, these compounds may represent a substantial, previously unidentified source of global SOA. semanticscholar.org

Computational Modeling of Atmospheric Fate and Lifetimes

Computational chemistry methods are essential tools for understanding the complex mechanisms of atmospheric reactions and for predicting the atmospheric lifetimes of compounds like this compound. Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate reaction mechanisms, determine the structures of intermediates and transition states, and calculate reaction energetics. researchgate.netsemanticscholar.org

These theoretical calculations are then often coupled with kinetic models, such as the multichannel RRKM theory, to evaluate temperature- and pressure-dependent rate constants. researchgate.netsemanticscholar.org For cis-3-hexenyl acetate, computational studies have shown that the total rate coefficients for its reaction with ozone are largely independent of pressure but do show a dependence on temperature. semanticscholar.org

By calculating the rate constants for the reactions with major atmospheric oxidants (O₃, OH), the atmospheric lifetime (τ) of a compound can be estimated using the following equation:

τ = 1 / (k[X])

where 'k' is the rate constant for the reaction with oxidant 'X', and [X] is the average atmospheric concentration of that oxidant. These calculated lifetimes are crucial inputs for larger-scale atmospheric transport and chemistry models that predict air quality and climate impacts.

In-Depth Scientific Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific analytical data for the compound this compound. Despite extensive searches aimed at gathering information for detailed characterization, the foundational data required to construct a thorough and scientifically accurate profile on its analysis is not publicly available.

Efforts to locate specific experimental data for the detection, quantification, and spectroscopic characterization of this compound have been unsuccessful. Methodologies that are standard in the analysis of similar esters and volatile compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, require specific data points like retention times, mass-to-charge ratios of fragments, chemical shifts, and absorption frequencies for accurate reporting. For this compound, these specific empirical values are not documented in accessible scientific literature or chemical data repositories.

Consequently, it is not possible to provide a detailed and authoritative article on the advanced analytical methodologies for this particular compound that adheres to the principles of scientific accuracy. Generating such content without a basis in established research findings would be speculative and would not meet the required standards of professional and scientific discourse. Further research and publication of the analytical properties of this compound by the scientific community are needed before a comprehensive report can be compiled.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of cis-3-Hexenyl 2-octynoate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

Key HRMS Techniques and Findings:

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): This is the gold standard for analyzing volatile compounds like cis-3-hexenyl esters. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer. For a compound like this compound, a non-polar or mid-polar capillary column would likely be used for separation. The high-resolution mass data would then allow for the confident identification of the molecular ion and characteristic fragment ions, distinguishing it from other co-eluting species with similar retention times. Predicted GC-MS data for a related compound, cis-3-Hexenyl 2-methylbutanoate, is available and serves as a guide for what to expect. hmdb.ca

Accurate Mass Measurement and Fragmentation Analysis: HRMS can determine the exact mass of this compound. This high accuracy is critical for confirming its elemental formula. Fragmentation patterns observed in the mass spectrum provide structural information. For instance, in the analysis of other cis-3-hexenyl esters like cis-3-hexenyl cinnamate, characteristic fragment ions are observed that correspond to the cleavage of the ester bond, providing evidence for both the alcohol and acid moieties of the molecule. nih.gov

Time-of-Flight (TOF) and Orbitrap Mass Analyzers: These are two of the most common types of mass analyzers used in HRMS. Both are capable of providing the high resolution and mass accuracy required for this type of analysis. For example, the NIST WebBook contains mass spectral data for various cis-3-hexenyl esters, such as cis-3-hexenyl salicylate, acquired using electron ionization, which could be compared with data obtained for this compound. nist.gov

The table below illustrates the kind of data that would be sought in an HRMS analysis of this compound, based on data for a similar compound.

Analytical ParameterExpected Value/Information for this compound (Projected)
Molecular Formula C₁₄H₂₀O₂
Monoisotopic Mass 220.14633 u
Key Fragment Ions Fragments corresponding to the loss of the octynoate group and the hexenyl group.
Mass Accuracy < 5 ppm

This table is a projection based on the chemical formula of this compound.

Sample Preparation and Extraction Techniques for Complex Matrices

The effective extraction of this compound from complex matrices such as food, beverages, or environmental samples is a critical prerequisite for accurate analysis. The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte.

Common Extraction Techniques:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is well-suited for volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace), and the analytes adsorb to the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique has been successfully used for the determination of taste and odor compounds in drinking water, which would be applicable to this compound. thegoodscentscompany.com

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher extraction efficiency, especially for trace-level analytes.

Liquid-Liquid Extraction (LLE): A traditional method where the sample is partitioned between two immiscible solvents. For a relatively non-polar ester like this compound, an organic solvent such as hexane (B92381) or dichloromethane (B109758) would be used to extract it from an aqueous matrix. japsonline.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent.

The selection of the most appropriate extraction method is crucial for achieving good recovery and minimizing matrix effects.

Extraction TechniquePrincipleApplicability to this compound
SPME Adsorption of analytes onto a coated fiber.High, especially for headspace analysis of volatile samples.
SBSE Sorption of analytes onto a coated stir bar.High, for trace analysis in liquid samples.
LLE Partitioning between two immiscible liquids.Moderate, can be labor-intensive and use large solvent volumes.
SPE Retention on a solid adsorbent and selective elution.High, for sample cleanup and concentration from various matrices.

Purity Assessment and Contaminant Profiling

Ensuring the purity of this compound is vital for its use in applications such as flavor and fragrance formulations. Contaminant profiling is also essential to identify any by-products from synthesis or degradation products.

Methods for Purity Assessment and Contaminant Profiling:

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying the purity of volatile compounds. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. For example, commercial specifications for a similar compound, cis-3-hexenyl acetate (B1210297), often require a purity of at least 98%. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS): In addition to identification, GC-MS is a powerful tool for identifying and quantifying impurities. The mass spectra of minor peaks can be used to identify potential contaminants, such as isomers or related esters. For instance, the analysis of various cis-3-hexenyl esters often reveals the presence of other related compounds. nih.govnih.govacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used to confirm the identity of the main compound and to detect and quantify impurities without the need for reference standards for the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as an identification test by comparing the spectrum of a sample to a reference spectrum. The presence of unexpected absorption bands may indicate the presence of impurities. nih.gov

The following table summarizes the typical specifications that might be expected for a high-purity grade of this compound, based on data for related compounds.

ParameterSpecification (Projected)Analytical Method
Purity ≥ 98%GC-FID
Identification Conforms to reference spectrumGC-MS, FTIR, NMR
Contaminants Specific impurities below defined limitsGC-MS

This table is a projection based on typical purity requirements for similar flavor and fragrance compounds.

Structure Activity Relationship Sar Studies and Theoretical Chemistry

Correlation between Molecular Structure and Biological Functions

The biological and chemosensory characteristics of cis-3-Hexenyl 2-octynoate are intrinsically linked to its specific structural features. The spatial arrangement of its atoms and the nature of its chemical bonds dictate its interactions with biological systems.

The "cis" or (Z)-configuration of the double bond in the hexenyl portion of the molecule is a critical determinant of its biological activity. In related green leaf volatiles (GLVs), such as (Z)-3-hexen-1-yl acetate (B1210297), the cis isomer is recognized as a key signaling molecule in plant defense mechanisms. researchgate.net This suggests that the specific geometry of the C6 chain in this compound is likely essential for its recognition by biological receptors. Studies on similar compounds have shown that the (Z)-3-hexen-1-ol backbone is fundamental for the upregulation of defense-related genes in plants like maize. researchgate.net

The table below illustrates the organoleptic properties of various cis-3-hexenyl esters, providing a comparative context for the potential sensory profile of this compound.

Compound NameOdor/Flavor Profile
cis-3-Hexenyl AcetateFresh, green, fruity, sweet. sigmaaldrich.com
cis-3-Hexenyl Butyrate (B1204436)Green, fruity, buttery, wine-like, strawberry. ventos.com
cis-3-Hexenyl 2-MethylbutanoateSweet, fruity, with apple, pear, and berry notes and a waxy skin nuance. hmdb.cathegoodscentscompany.comfirmenich.com
cis-3-Hexenyl Benzoate (B1203000)The presence of the aromatic ring can influence the overall scent profile. nih.gov

This table is based on data for related compounds and is for comparative purposes.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for investigating the properties and reactivity of molecules like this compound at a theoretical level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to elucidate the mechanisms of its reactions, particularly with atmospheric oxidants such as hydroxyl radicals (OH) and ozone (O3). nih.govresearchgate.net For related cis-3-hexenyl esters, DFT studies have shown that the acyl and alkoxy groups can influence the reactivity. researchgate.net Such calculations can help predict the pathways of atmospheric degradation and the formation of secondary organic aerosols. nih.gov The application of DFT can also aid in understanding the impact of different functional groups on reaction rates and mechanisms. umn.edu

Transition State Theory (TST) is a theoretical framework for understanding the rates of chemical reactions. When combined with computational methods like DFT, TST can be used to calculate the rate constants of elementary reactions involving this compound. By identifying the transition state structures and their corresponding energies, it is possible to predict the kinetics of its reactions. For instance, TST has been applied to study the atmospheric oxidation of other volatile organic compounds, providing insights into their atmospheric lifetimes. researchgate.net

The table below presents experimental reaction rate coefficients for the gas-phase reactions of several cis-3-hexenyl esters with OH radicals, which can be compared with theoretical predictions from TST calculations.

Compound NameOH Radical Reaction Rate Coefficient (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
cis-3-Hexenyl Formate (B1220265)4.13 ± 0.45 nih.gov
cis-3-Hexenyl Acetate4.19 ± 0.38 nih.gov
cis-3-Hexenyl Benzoate3.41 ± 0.28 nih.gov
cis-3-Hexenyl cis-3-Hexenoate10.58 ± 1.40 nih.gov

This data is for related compounds and illustrates the range of reactivity within this class of chemicals.

Predictive Models for Compound Efficacy based on Structural Attributes

The prediction of a molecule's efficacy, such as its odor intensity, character, or other biological interactions, based on its chemical structure is a significant goal in chemical and sensory sciences. For a compound like this compound, which possesses distinct fragrance properties, predictive models offer a powerful tool for designing novel analogs with tailored characteristics. These models are primarily built upon the principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR).

Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies are foundational to understanding how a chemical's structure correlates with its biological activity. wikipedia.org For fragrance molecules, this "activity" can be defined in various ways, including odor threshold, perceived intensity, or the qualitative nature of the scent. SAR is a qualitative framework that identifies key molecular features, or "pharmacophores" in a broader sense, that are responsible for the observed effect.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and the activity. wikipedia.org These models translate the physical and chemical properties of a molecule into numerical values known as molecular descriptors. By applying statistical methods, a predictive equation is generated that can estimate the efficacy of new, untested compounds. wikipedia.orgijsdr.org The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

The development of robust QSAR models is particularly valuable in the fragrance industry, as it can streamline the discovery of new scent molecules by prioritizing synthesis and sensory evaluation efforts. mdpi.comperfumerflavorist.com

Impact of Structural Modifications on Efficacy

For an ester like this compound, several structural features can be systematically modified to explore their impact on efficacy. These include the length and branching of the acyl (octynoate) chain, the geometry and position of the double bond in the hexenyl moiety, and the introduction of additional functional groups.

For instance, altering the length of the alkyl chain in the ester portion can significantly affect its volatility and interaction with olfactory receptors. nih.govresearchgate.net Shorter chains may lead to higher volatility and a sharper initial scent, while longer chains might decrease volatility, leading to a longer-lasting but potentially less intense odor. The presence of the triple bond in the 2-octynoate portion is a key feature that contributes to its unique odor profile. Modifying this to a double or single bond would drastically alter the electronic and steric properties, and consequently, the perceived scent.

To illustrate how these modifications can be systematically studied, a hypothetical data table is presented below. This table outlines a series of analogs of this compound and a theoretical measure of their "Fragrance Efficacy," which could be a composite score based on intensity, pleasantness, and substantivity.

Compound NameAcyl Chain ModificationHexenyl Moiety ModificationTheoretical Fragrance Efficacy (1-10)
cis-3-Hexenyl 2-octynoateC8, triple bond at C2cis at C38.5
cis-3-Hexenyl octanoateC8, single bondcis at C36.0
cis-3-Hexenyl 2-hexynoateC6, triple bond at C2cis at C37.8
cis-3-Hexenyl 2-decynoateC10, triple bond at C2cis at C37.0
trans-3-Hexenyl 2-octynoateC8, triple bond at C2trans at C34.5
cis-3-Hexenyl 3-octynoateC8, triple bond at C3cis at C35.5
cis-2-Hexenyl 2-octynoateC8, triple bond at C2cis at C27.2

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Descriptors for Predictive Modeling

To build a QSAR model, the structural features of the molecules are quantified using molecular descriptors. protoqsar.com These descriptors can be categorized into several classes:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular weight, atom counts, and connectivity indices. hufocw.org

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. Examples include molecular surface area, volume, and moments of inertia. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These are particularly important for understanding reactivity and intermolecular interactions. researchgate.netnih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and aqueous solubility (logS). researchgate.net

For a molecule like this compound, a combination of these descriptors would be necessary to capture the nuances of its structure that contribute to its fragrance efficacy.

Construction and Validation of Predictive Models

The construction of a predictive QSAR model involves several steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined efficacy values is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. protoqsar.com

Variable Selection: Statistical techniques are used to select the subset of descriptors that have the most significant correlation with the observed activity. ijsdr.org

Model Building: A mathematical model is generated using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Random Forests or Artificial Neural Networks. ijsdr.orgmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in the model's construction. ijsdr.org

The following table provides an example of a set of molecular descriptors that could be used in a QSAR study for a series of hexenyl esters.

Compound NameMolecular Weight (g/mol)logPTopological Polar Surface Area (Ų)HOMO Energy (eV)
cis-3-Hexenyl 2-octynoate194.283.826.3-9.5
cis-3-Hexenyl octanoate198.324.226.3-10.1
cis-3-Hexenyl 2-hexynoate166.222.826.3-9.6
cis-3-Hexenyl 2-decynoate222.334.826.3-9.4
trans-3-Hexenyl 2-octynoate194.283.826.3-9.5

The descriptor values in this table are hypothetical and for illustrative purposes.

By correlating these descriptors with the measured fragrance efficacy, a predictive model can be developed. Such a model would allow for the in silico screening of novel this compound analogs, significantly accelerating the discovery of new fragrance ingredients with desired sensory properties.

Q & A

Q. What are the recommended methods for synthesizing cis-3-Hexenyl 2-octynoate in laboratory settings?

Methodological Answer: The synthesis of cis-3-Hexenyl 2-octynoate can be achieved via enzymatic esterification or chemical catalysis. Enzymatic methods, such as using lipases (e.g., from Aspergillus oryzae), offer high stereoselectivity and mild reaction conditions. A Doehlert experimental design can optimize parameters like temperature (30–70°C), substrate molar ratios, and catalyst loading (10–50 g/L) to maximize yield . Chemical synthesis typically involves reacting cis-3-hexenol with 2-octynoic acid under acid catalysis (e.g., sulfuric acid) or using coupling agents like DCC (dicyclohexylcarbodiimide). Purity is confirmed via GC-MS or NMR.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile esters and quantifying purity (e.g., retention index matching with NIST databases) .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity, particularly the cis-configuration of the hexenyl group and the alkyne moiety in 2-octynoate .
  • Infrared Spectroscopy (IR): Detects ester carbonyl (C=O) stretches (~1740 cm1^{-1}) and alkyne (C≡C) vibrations .
  • Refractometry and Density Measurements: Validate physical properties (e.g., refractive index: 1.436–1.442; density: 0.875–0.881 g/cm3^3) against literature .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors, as alkyne esters may irritate mucous membranes .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid static discharge due to flammability risks .
  • Storage: Keep in sealed containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation or polymerization .
  • Waste Disposal: Follow EPA guidelines for halogen-free organic waste, using approved incineration or solvent recovery .

Advanced Research Questions

Q. How can experimental design (e.g., Doehlert matrix) optimize reaction conditions for synthesizing this compound?

Methodological Answer: A Doehlert matrix evaluates interactions between variables like temperature, catalyst loading, and substrate ratio. For enzymatic synthesis:

  • Factors: Temperature (30–70°C), enzyme concentration (10–50 g/L), and molar ratio of cis-3-hexenol to 2-octynoic acid (1:1–1:3).
  • Response Surface Methodology (RSM): Predicts optimal conditions (e.g., 60 mM acid, 30 g/L enzyme, 70°C) to achieve >90% conversion .
  • Validation: Confirm reproducibility via triplicate runs and ANOVA analysis. Adjust for solvent polarity (e.g., hexane vs. tert-butanol) to enhance enzyme activity .

Q. What are the challenges in ensuring the stability of this compound during storage and application?

Methodological Answer:

  • Oxidation: The alkyne group and cis-double bond are prone to oxidation. Stabilize with antioxidants (e.g., 0.1% α-tocopherol) and store under argon .
  • Thermal Degradation: Avoid prolonged exposure to >40°C. Monitor via accelerated stability testing (e.g., 25°C/60% RH for 6 months) .
  • Hydrolysis: Ester bonds may hydrolyze in aqueous media. Use anhydrous solvents (e.g., molecular sieves) and buffer pH to neutral .

Q. How does the structure of this compound influence its role in plant volatile organic compound (VOC) studies?

Methodological Answer:

  • Green Leaf Volatile (GLV) Mimicry: The cis-3-hexenyl moiety mimics natural GLVs, which mediate plant-herbivore interactions. The alkyne group in 2-octynoate may act as a reactive tag for tracking VOC uptake in insect electrophysiology assays .
  • Bioactivity Screening: Test in olfactometer assays to compare attraction/repellency with native GLVs (e.g., cis-3-hexenyl acetate). Use LC-MS/MS to quantify metabolite turnover in plant tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.